Phenoxyacetic acid

Vue d'ensemble

Description

L'acide phénoxyacétique est un composé organique de formule moléculaire C8H8O3. Il se présente sous forme de solide blanc ou de poudre brunâtre avec une odeur douce et aigre. Ce composé est un dérivé O-phényle de l'acide glycolique et est à la fois un acide monocarboxylique et un éther arylique . L'acide phénoxyacétique n'est pas lui-même activement utilisé comme herbicide, mais il fait partie de la structure de nombreux dérivés herbicides phénoxy, notamment l'acide 4-chloro-2-méthylphénoxyacétique et l'acide 2,4-dichlorophénoxyacétique .

Méthodes De Préparation

L'acide phénoxyacétique peut être synthétisé par plusieurs méthodes:

-

À partir du phénolate de sodium et du chloroacétate de sodium: : L'anion phénolate réagit par attaque nucléophile sur le carbone méthylène de l'acide chloroacétique, formant une liaison éther. La réaction est la suivante:

- ( C_6H_5O-Na+ + ClCH_2COO-Na+ \rightarrow C_6H_5OCH_2COO-Na+ + NaCl )

- ( C_6H_5OCH_2COO-Na+ + HCl \rightarrow C_6H_5OCH_2COOH + NaCl ) .

-

Production Industrielle: : Une méthode consiste à mélanger le composé salin du phénol ou du méthylphénol avec le composé salin de l'acide chloroacétique, à ajouter le mélange à un solvant et à chauffer pour la réaction. Le mélange est ensuite acidifié avec un acide inorganique pour obtenir l'acide phénoxyacétique .

Analyse Des Réactions Chimiques

L'acide phénoxyacétique subit diverses réactions chimiques:

Substitution Nucléophile: L'anion phénolate réagit avec l'acide chloroacétique pour former l'acide phénoxyacétique.

Oxydation et Réduction: L'acide phénoxyacétique peut être oxydé ou réduit dans des conditions spécifiques, bien que les voies réactionnelles détaillées soient moins fréquemment documentées.

Estérification: Il peut réagir avec des alcools pour former des esters, qui sont utiles dans diverses applications.

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Use

Phenoxyacetic acid derivatives, such as 2,4-dichlorothis compound (2,4-D) and 4-chloro-2-methylthis compound (MCPA), are widely used as herbicides. These compounds effectively control broadleaf weeds in various crops. The efficacy of these herbicides has been linked to their ability to mimic natural plant hormones (auxins), leading to uncontrolled growth in target plants.

Case Study: MCPA Exposure

A case reported in Sri Lanka highlighted the hepatotoxic effects of MCPA exposure among farmers. A farmer developed liver damage after six months of using this herbicide, illustrating the potential health risks associated with prolonged exposure to this compound derivatives .

Medical Applications

Antidiabetic Research

Recent studies have identified this compound derivatives as potential agonists for the free fatty acid receptor 1 (FFA1), which is a target for treating type 2 diabetes. A specific derivative demonstrated significant agonistic activity and improved hyperglycemia levels in diabetic mice without causing hypoglycemia . This suggests that this compound could play a role in developing new antidiabetic medications.

Environmental Applications

Biodegradation Studies

Research has focused on the biodegradation of phenoxyacetic acids by microorganisms. For instance, Alcaligenes eutrophus has been shown to degrade 2,4-dichlorothis compound effectively, highlighting the potential for bioremediation strategies using genetically modified bacteria .

Genetic Adaptation Mechanisms

A study indicated that the transfer of catabolic plasmids among soil bacteria could enhance the degradation rate of this compound in contaminated environments. This genetic adaptation allows microbial communities to better respond to xenobiotic compounds, facilitating environmental cleanup efforts .

Health Risks and Toxicology

Carcinogenic Potential

A case-control study linked exposure to phenoxyacetic acids with an increased risk of soft-tissue sarcomas, suggesting potential carcinogenic effects . This finding emphasizes the need for careful handling and regulation of these compounds in agricultural practices.

Data Table: Summary of Applications

| Application Area | Specific Use/Study | Key Findings/Implications |

|---|---|---|

| Agriculture | Herbicides (e.g., MCPA, 2,4-D) | Effective weed control; health risks from exposure |

| Medicine | Antidiabetic agents | Potential FFA1 agonists for type 2 diabetes treatment |

| Environmental Science | Biodegradation by Alcaligenes eutrophus | Effective degradation mechanism for environmental cleanup |

| Toxicology | Cancer risk assessment | Increased risk of soft-tissue sarcomas with exposure |

Mécanisme D'action

Phenoxyacetic acid and its derivatives act by mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to broad-leaf plants, they induce rapid, uncontrolled growth, leading to the plant’s death . This mechanism makes it effective as a herbicide when used in monocotyledonous crops like wheat or maize, selectively killing broad-leaf weeds .

Comparaison Avec Des Composés Similaires

L'acide phénoxyacétique est similaire à d'autres herbicides phénoxy tels que:

- Acide 4-chloro-2-méthylphénoxyacétique (MCPA)

- Acide 2,4-dichlorophénoxyacétique (2,4-D)

- Acide 2,4,5-trichlorophénoxyacétique (2,4,5-T)

Ces composés partagent la structure de l'acide phénoxyacétique mais diffèrent par leurs substituants spécifiques, qui influencent leur activité herbicide et leur sélectivité. L'acide phénoxyacétique lui-même est unique par sa polyvalence et son rôle fondamental dans la synthèse de ces dérivés .

Activité Biologique

Phenoxyacetic acid (PAA) is an aromatic organic compound with significant biological activity, particularly noted for its role in agriculture as a herbicide and in pharmacological applications. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

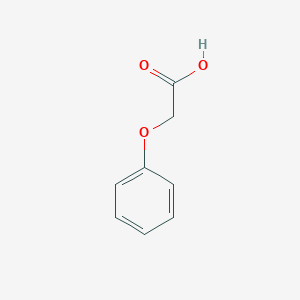

Chemical Structure and Properties

This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety. Its chemical structure can be represented as follows:

This structure allows PAA to interact with various biological targets, influencing metabolic pathways and cellular functions.

1. Antidiabetic Effects

Recent studies have highlighted the potential of this compound derivatives as agonists of free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. A notable compound derived from PAA exhibited an agonistic activity with an IC50 value of 43.6 nM, demonstrating efficacy in improving hyperglycemia in diabetic models without inducing hypoglycemia at high doses (40 mg/kg) .

Table 1: Biological Activity of this compound Derivatives

| Compound | FFA1 Agonistic Activity (nM) | Effect on Hyperglycemia |

|---|---|---|

| Compound 16 | 43.6 | Significant improvement |

2. Anti-inflammatory Properties

This compound derivatives have also shown promising anti-inflammatory effects. In a study evaluating new analogs, compounds demonstrated significant inhibition of paw swelling in animal models, with reductions in pro-inflammatory cytokines such as TNF-α and PGE-2 by up to 64% .

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Paw Thickness Reduction (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) |

|---|---|---|---|

| Compound A | 63.35 | 61.04 | 60.58 |

| Compound B | 46.51 | 64.88 | 57.07 |

Toxicological Concerns

Despite its beneficial applications, this compound is associated with toxicity risks, particularly in agricultural settings. Case studies have documented instances of liver injury linked to exposure to herbicides containing chlorophenoxy acids, including PAA derivatives like MCPA (4-chloro-2-methylthis compound). A case involving a farmer exposed to MCPA revealed obstructive liver injury, emphasizing the need for caution in handling these chemicals .

Environmental Impact and Biodegradation

This compound's persistence in the environment raises concerns regarding its degradation and ecological impact. Research indicates that specific bacterial strains can degrade PAA effectively through horizontal gene transfer mechanisms involving plasmids that enhance catabolic pathways .

Table 3: Biodegradation Efficiency of this compound

| Bacterial Strain | Degradation Rate (%) |

|---|---|

| Ralstonia eutropha | High |

| Escherichia coli HB101 | Moderate |

Epidemiological Studies

Epidemiological research has linked exposure to phenoxyacetic acids with increased risks of certain cancers, including non-Hodgkin lymphoma and soft tissue sarcomas. A case-control study indicated a six-fold increase in risk associated with exposure to these compounds .

Propriétés

IUPAC Name |

2-phenoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPDWSOZIOUXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5OCH2COOH, C8H8O3 | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025873 | |

| Record name | Phenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992), Solid, Colourless needle-like crystals; sour sweet odour | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenoxyacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

545 °F at 760 mmHg (Decomposes) (NTP, 1992), 285.00 °C. @ 760.00 mm Hg | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 to 5 mg/mL at 63 °F (NTP, 1992), 12 mg/mL at 10 °C, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenoxyacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-59-8 | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENOXYACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRC253429Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 to 212 °F (NTP, 1992), 98 - 99 °C | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.